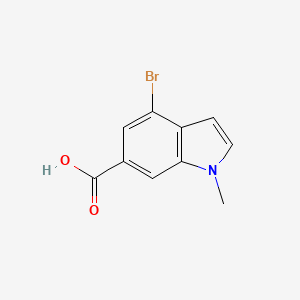

4-Bromo-1-methyl-1H-indole-6-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-1-methylindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-3-2-7-8(11)4-6(10(13)14)5-9(7)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAXCZJJLOTMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid, a substituted indole derivative of significant interest in medicinal chemistry and drug development. The primary route detailed herein leverages the commercially available intermediate, methyl 4-bromo-1H-indole-6-carboxylate, and proceeds through a two-step sequence of N-methylation and subsequent ester hydrolysis. This guide elucidates the mechanistic underpinnings of each transformation, provides detailed, field-proven experimental protocols, and discusses alternative synthetic strategies, including the foundational Fischer indole synthesis. The content is structured to offer both practical laboratory guidance and a deeper understanding of the chemical principles governing the synthesis of this important molecular scaffold.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The targeted functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. This compound represents a valuable building block in this context, offering multiple points for further chemical modification. The bromine atom at the C4 position can serve as a handle for cross-coupling reactions, while the carboxylic acid at C6 provides a site for amide bond formation or other derivatizations. The N-methyl group can enhance metabolic stability and modulate binding interactions.

The most direct and efficient pathway to the target molecule, and the focus of this guide, begins with the key intermediate methyl 4-bromo-1H-indole-6-carboxylate , which is available from commercial chemical suppliers[1][2]. This strategic starting point circumvents the often challenging regioselective bromination of the indole nucleus. The synthesis is completed in two subsequent, high-yielding steps:

-

N-methylation: Introduction of a methyl group onto the indole nitrogen.

-

Saponification: Hydrolysis of the methyl ester to the final carboxylic acid.

Primary Synthetic Pathway: From Intermediate to Final Product

The recommended synthetic approach is outlined below. This two-step process is reliable, scalable, and utilizes standard laboratory reagents and techniques.

Caption: Primary 2-step synthesis of the target compound.

Step 1: N-Methylation of Methyl 4-bromo-1H-indole-6-carboxylate

Causality and Expertise: The indole N-H proton is weakly acidic (pKa ≈ 17) and can be readily deprotonated by a strong, non-nucleophilic base such as sodium hydride (NaH). The resulting indolide anion is a potent nucleophile that readily undergoes an SN2 reaction with an electrophilic methyl source, typically iodomethane (methyl iodide). Dimethylformamide (DMF) is an ideal solvent for this reaction as it is polar and aprotic, effectively solvating the sodium cation without interfering with the nucleophile, and it has a high boiling point allowing for a wide range of reaction temperatures.

Self-Validating Protocol:

Protocol 1: N-Methylation

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 4-bromo-1H-indole-6-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of substrate).

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and proper quenching procedures for any residual NaH.

-

Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a change in color or consistency.

-

Add iodomethane (CH3I, 1.1-1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

The crude product, methyl 4-bromo-1-methyl-1H-indole-6-carboxylate , can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a pure solid.

Step 2: Saponification to this compound

Causality and Expertise: Saponification is the base-mediated hydrolysis of an ester. Hydroxide ions, typically from lithium hydroxide (LiOH) or sodium hydroxide (NaOH), act as nucleophiles, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses to eject the methoxide leaving group, yielding the carboxylate salt. A final acidification step protonates the carboxylate to give the desired carboxylic acid. A co-solvent system, such as a mixture of tetrahydrofuran (THF), methanol (MeOH), and water, is employed to ensure the solubility of both the relatively nonpolar indole ester and the aqueous base[3].

Self-Validating Protocol:

Protocol 2: Ester Hydrolysis

-

In a round-bottom flask, dissolve methyl 4-bromo-1-methyl-1H-indole-6-carboxylate (1.0 eq) in a 2:2:1 mixture of THF, MeOH, and water (approx. 10-20 mL per gram of ester).

-

Add lithium hydroxide monohydrate (LiOH·H2O, 2.0-3.0 eq) to the solution.

-

Heat the mixture to 50-60 °C and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and MeOH).

-

Dilute the remaining aqueous residue with water and, if necessary, wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any non-polar impurities.

-

Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1 M hydrochloric acid (HCl).

-

The carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water, and dry under high vacuum to yield the final product, This compound [4].

Physicochemical and Spectroscopic Data

While a full experimental characterization from a peer-reviewed publication is not available, the expected properties and key spectroscopic features can be predicted based on the structure and data from analogous compounds.

Table 1: Physicochemical and Expected Analytical Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1782217-26-8[4] |

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol [4] |

| Appearance | Expected to be an off-white to pale yellow solid |

| 1H NMR (Expected) | Signals for N-CH3 (~3.8 ppm), aromatic protons on the indole ring (including characteristic doublets for H-2 and H-3), and a carboxylic acid proton (>10 ppm, broad). |

| 13C NMR (Expected) | Signals for N-CH3, aromatic carbons, and a carboxylic acid carbonyl carbon (>165 ppm). |

| Mass Spec (Expected) | M/z for [M+H]+ and [M-H]- showing the characteristic isotopic pattern for a monobrominated compound. |

Alternative Synthetic Strategy: Fischer Indole Synthesis

For situations where the key intermediate, methyl 4-bromo-1H-indole-6-carboxylate, is not accessible, a de novo synthesis based on the classic Fischer indole synthesis is a viable, albeit longer, alternative[5][6][7][8]. This powerful reaction constructs the indole core from a phenylhydrazine and a ketone or aldehyde under acidic conditions[5].

Caption: Plausible Fischer Indole Synthesis route to the key intermediate.

Mechanistic Rationale: The synthesis would begin with the reaction of 3-bromo-5-(methoxycarbonyl)phenylhydrazine with a suitable carbonyl compound, such as ethyl pyruvate, to form a hydrazone. Under strong acid catalysis (e.g., sulfuric acid, polyphosphoric acid) and heat, the hydrazone tautomerizes to an enamine. This intermediate then undergoes the key-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring[5]. The choice of a pyruvate derivative is strategic as it directly installs a carboxylate group at the C2 position, which can later be removed if necessary, or another appropriate keto-acid can be chosen to build the desired substitution pattern directly. The regiochemical outcome is dictated by the substitution pattern of the starting phenylhydrazine.

Safety and Handling

-

Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Iodomethane (CH3I): Toxic, volatile, and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood.

-

Strong Acids and Bases (HCl, NaOH, LiOH): Corrosive. Handle with appropriate PPE, including gloves and safety glasses.

-

Organic Solvents (DMF, THF, MeOH, Ethyl Acetate, Hexanes): Flammable and may have associated health risks. Handle in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The synthesis of this compound is most efficiently achieved via a two-step sequence involving N-methylation of the commercially available methyl 4-bromo-1H-indole-6-carboxylate, followed by ester hydrolysis. This guide provides robust and well-rationalized protocols for these transformations. For instances where the starting intermediate is unavailable, the foundational Fischer indole synthesis offers a reliable, albeit more lengthy, alternative for constructing the core heterocyclic structure. The methodologies and principles outlined herein are intended to empower researchers in the fields of chemical synthesis and drug discovery to confidently produce this valuable molecular building block.

References

- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google P

-

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. [Link]

-

Organic Syntheses Procedure. 1H-Indole-4-carboxylic acid, methyl ester. (Procedure Page). [Link]

- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. (URL not available)

-

Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2575-2589. [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. (Resource Page). [Link]

-

Organic Syntheses Procedure. Anthraquinone, 1-methylamino-4-bromo-. (Procedure Page). [Link]

-

Organic Syntheses Procedure. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (Procedure Page). [Link]

-

NIST WebBook. Benzene, 1-bromo-4-methyl-. (Data Page). [Link]

- Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis (pp. 1-137). John Wiley & Sons, Ltd. (URL not available)

-

PubChem. 4-Bromoindole. (Compound Summary). [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 882679-96-1|Methyl 4-bromo-1H-indole-6-carboxylate|BLD Pharm [bldpharm.com]

- 3. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 4. 1782217-26-8|this compound|BLD Pharm [bldpharm.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid, a key heterocyclic building block in contemporary drug discovery and materials science. The document is structured to provide foundational knowledge, including molecular and physical identifiers, alongside detailed experimental protocols for the characterization of this and structurally related compounds. The methodologies presented are grounded in established analytical chemistry principles, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characteristics for its effective application in their work. We will delve into its structural attributes, predictable properties based on analogous compounds, and the standard procedures for empirical determination of its physicochemical parameters.

Introduction: The Significance of Substituted Indole Carboxylic Acids

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring system allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. This compound (a compound of interest) is a bifunctional molecule with significant potential in pharmaceutical development. The carboxylic acid moiety serves as a critical pharmacophore, while the bromine atom not only influences the electronic properties of the indole ring but also provides a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[1] Derivatives of indole-6-carboxylic acid have demonstrated notable potential as multi-target antiproliferative agents, exhibiting cytotoxic activity against various cancer cell lines.[1] Furthermore, this structural motif has been explored in antiviral research, particularly in the development of human immunodeficiency virus (HIV) integrase inhibitors.[1]

This guide will systematically explore the known and predicted physicochemical properties of this compound, providing a framework for its empirical analysis.

Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section details the key identifiers and physicochemical parameters of this compound.

Chemical Structure and Identifiers

The structure of this compound is defined by an indole core, with a bromine atom at the C4 position, a methyl group on the indole nitrogen (N1), and a carboxylic acid group at the C6 position.

}

Figure 1: Chemical structure of this compound.Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1782217-26-8 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Physical Form | Crystalline powder | [1] |

| Purity (Typical) | ≥97% (by HPLC) | [1] |

Predicted and Analogous Physicochemical Data

Table 2: Predicted and Analogous Physicochemical Properties

| Property | Estimated/Analog Value | Analog Compound | Source |

| Melting Point | ~195-198 °C | 4-bromo-3-methyl-1H-indole-6-carboxylic acid | [2] |

| Solubility | Limited in organic solvents; fair in warm aqueous NaOH | 4-bromo-3-methyl-1H-indole-6-carboxylic acid | [2] |

| pKa | ~4-5 (predicted for the carboxylic acid group) | General indole carboxylic acids |

The presence of the carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent, with increased solubility in basic aqueous solutions due to the formation of the carboxylate salt.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard analytical techniques and can be adapted for similar small molecules.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity.[3]

Protocol:

-

Sample Preparation: Ensure the crystalline powder sample is completely dry.[3] If necessary, dry the sample in a desiccator over a suitable drying agent. Gently crush a small amount of the sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[4] Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.[4]

-

Measurement: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range.[4] This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[4] Begin heating at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2°C).

Determination of Solubility

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.

}

Figure 2: General workflow for determining the solubility of a compound.Protocol:

-

Preparation of Saturated Solution: To a series of vials, add a known excess amount of the compound (e.g., 5-10 mg). Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, dimethyl sulfoxide (DMSO)) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Separation of Solid and Liquid Phases: After equilibration, allow the vials to stand undisturbed for the excess solid to settle.[5] Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtering the solution through a 0.22 µm syringe filter.

-

Quantification: Accurately dilute the supernatant with a suitable solvent. Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

-

Calculation: Calculate the original concentration of the compound in the undiluted supernatant based on the dilution factor and the measured concentration. This value represents the solubility of the compound in that specific solvent at the given temperature.

Determination of pKa via Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for its determination.[8]

Protocol:

-

Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) before starting the titration.[9]

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a specific volume of deionized water or a co-solvent system if the compound has low aqueous solubility.[8] A typical concentration is in the millimolar range.[9]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) into the solution.

-

Titration Procedure: Add small, precise increments of the titrant to the sample solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[9]

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[9] This corresponds to the inflection point of the titration curve.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for confirming the structure and assessing the purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Predicted ¹H NMR Spectrum:

-

N-CH₃: A singlet around 3.8-4.0 ppm.

-

Indole Protons (H2, H3, H5, H7): Aromatic protons will appear in the region of 6.5-8.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the bromo and carboxylic acid substituents.

-

COOH: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (COOH): Expected to be in the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (100-140 ppm). The carbon attached to the bromine (C4) will be shifted upfield compared to the other aromatic carbons.

-

N-CH₃: A signal around 30-35 ppm.

Protocol for NMR Sample Preparation:

-

Sample Weighing: Weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[10]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[11] DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often clearly visible.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.[11]

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[11][12]

-

Analysis: Acquire the NMR spectra on a calibrated spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic FT-IR Absorptions:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch: Absorptions in the 1200-1350 cm⁻¹ range.

-

C-Br stretch: A peak in the fingerprint region, typically below 600 cm⁻¹.

Protocol for KBr Pellet Preparation:

-

Material Preparation: Use spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried in an oven to remove moisture.[1][13]

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the sample into a very fine powder.[14] Add approximately 100-200 mg of the dried KBr and gently but thoroughly mix with the sample.[14]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.[13][15]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[16][17]

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (254.08 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).

-

Fragmentation Pattern: Common fragmentation pathways for indole carboxylic acids may include the loss of the carboxylic acid group (-COOH, 45 Da) and other fragments related to the indole ring structure.

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent, such as methanol or acetonitrile.

-

Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.[17]

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of a compound and for quantitative analysis.

}

Figure 3: Workflow for HPLC purity analysis.Protocol:

-

Mobile Phase Preparation: Prepare the mobile phases. A common choice for reversed-phase HPLC of indole carboxylic acids is a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and gives a sharp peak.

-

Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and then dilute it to an appropriate concentration for HPLC analysis (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution from a lower to a higher percentage of organic solvent is often employed to separate impurities with different polarities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm).

-

-

Analysis and Purity Calculation: Inject the sample onto the HPLC system. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

References

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 42(3-4), 1-23. Available at: [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (2018). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 9(8), 1259-1264. Available at: [Link]

-

National Institutes of Health. (n.d.). Mass Spectrometry analysis of Small molecules. Available at: [Link]

-

Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Available at: [Link]

-

Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Available at: [Link]

-

Allumiqs. (n.d.). Small Molecule Analysis. Available at: [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. Available at: [Link]

-

Agilent Technologies. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

-

Winiwarter, S., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Crystal Growth & Design, 20(8), 5143–5151. Available at: [Link]

-

wikiHow. (n.d.). How to Determine Solubility. Available at: [Link]

-

Quora. (2019). How would you test for solubility in a compound? Available at: [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Available at: [Link]

-

University of Alberta. (n.d.). Melting point determination. Available at: [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 23(5-6), 447-485. Available at: [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

University of Vienna. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

SSERC. (n.d.). Melting point determination. Available at: [Link]

-

University of Technology, Iraq. (n.d.). Melting Point. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

University of Cambridge. (n.d.). How to make an NMR sample. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters, 3(11), 919-923. Available at: [Link]

-

Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of compound (4i). [Image]. Available at: [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Video]. Available at: [Link]

-

National Center for Biotechnology Information. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Brazilian Journal of Microbiology, 44(1), 209-215. Available at: [Link]

-

ResearchGate. (2025). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available at: [Link]

-

Adam Mickiewicz University. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

-

SpectraBase. (n.d.). 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. Available at: [Link]

-

SpectraBase. (n.d.). 4-Bromoindole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. (n.d.). 4-Bromoindole. Available at: [Link]

Sources

- 1. azom.com [azom.com]

- 2. 4-bromo-3-methyl-1H-indole-6-carboxylic acid; CAS No.: 1360890-98-7 [chemshuttle.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. longdom.org [longdom.org]

- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. kinteksolution.com [kinteksolution.com]

- 14. shimadzu.com [shimadzu.com]

- 15. pelletpressdiesets.com [pelletpressdiesets.com]

- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-indole-6-carboxylic acid

CAS Number: 1782217-26-8

This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles.

Introduction: The Strategic Importance of Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a prime example of a functionally rich indole derivative, possessing three key features that make it a valuable tool for medicinal chemists:

-

The Indole Nucleus: An aromatic heterocyclic system that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.

-

The 4-Bromo Substituent: This halogen atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. Furthermore, the bromine atom can enhance binding affinity to target proteins.

-

The 6-Carboxylic Acid Group: A critical functional group for modulating solubility and providing a key interaction point with biological targets, often through salt bridge formation.

-

The 1-Methyl Group: N-methylation of the indole nitrogen prevents the formation of unwanted hydrogen bonds and can improve metabolic stability.

This guide will delve into the technical details of this compound, providing a solid foundation for its use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1782217-26-8 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [2] |

| Molecular Weight | 254.08 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from general indole properties |

Spectroscopic Data Interpretation

While specific spectra for this exact compound are not publicly available, we can predict the key features based on the analysis of closely related structures.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl group, and the carboxylic acid proton.

-

Aromatic Protons (δ 7.0-8.5 ppm): The protons on the indole ring will appear in this region. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

-

N-Methyl Protons (δ ~3.8 ppm): A singlet corresponding to the three protons of the methyl group on the indole nitrogen.

-

Carboxylic Acid Proton (δ >10 ppm): A broad singlet, characteristic of a carboxylic acid proton, which is often exchangeable with D₂O.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (δ ~170 ppm): The carbon of the carboxylic acid group will appear in this downfield region.[3]

-

Aromatic Carbons (δ 100-140 ppm): The eight carbons of the indole ring system will resonate in this range. The carbon attached to the bromine atom will be shifted upfield due to the heavy atom effect.

-

N-Methyl Carbon (δ ~30-35 ppm): The carbon of the N-methyl group will appear in this aliphatic region.

2.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[3][4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[3][4]

-

C-N Stretch: In the region of 1200-1350 cm⁻¹.

-

C-Br Stretch: Typically observed in the fingerprint region below 800 cm⁻¹.

2.1.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): An intense peak at m/z 253 and 255 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: Loss of the carboxylic acid group (-COOH, 45 Da) and other fragments resulting from the cleavage of the indole ring.

Synthesis and Reaction Chemistry

A plausible and efficient synthesis of this compound involves the N-methylation of the corresponding indole precursor, 4-bromo-1H-indole-6-carboxylic acid. This approach is logical as the starting material is commercially available.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the N-methylation of indoles.[5]

Materials:

-

4-Bromo-1H-indole-6-carboxylic acid

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1H-indole-6-carboxylic acid.

-

Deprotonation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. The reaction mixture will be stirred at this temperature for 30 minutes to allow for complete deprotonation of the indole nitrogen. Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen, forming the highly nucleophilic indolate anion.

-

Methylation: Add methyl iodide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. Rationale: Methyl iodide is a potent electrophile that readily reacts with the indolate anion in an SN2 reaction to form the N-methylated product.

-

Workup: Quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Self-Validation: The success of the synthesis can be validated at each stage. TLC analysis should show the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product. The final product's identity and purity should be confirmed by NMR, IR, and mass spectrometry, comparing the obtained data with the predicted values.

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it a valuable building block in the design of bioactive molecules.

Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors. The carboxylic acid group can form key hydrogen bonds with the hinge region of the kinase, while the 4-bromo position allows for the exploration of the solvent-exposed region of the ATP-binding pocket through the introduction of various substituents via cross-coupling reactions.

Caption: Interaction of an indole derivative with a kinase active site.

Antiviral Agents

Substituted indoles have also shown promise as antiviral agents, particularly as inhibitors of viral enzymes such as integrase. The carboxylic acid can chelate essential metal ions in the active site, while the rest of the molecule provides additional binding interactions.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. The following information is based on general knowledge of similar compounds and should be supplemented by a specific Safety Data Sheet (SDS) from the supplier.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Wash hands thoroughly after handling.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention. If swallowed, call a poison center or doctor if you feel unwell.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a strategically designed chemical scaffold with significant potential in medicinal chemistry and drug discovery. Its unique combination of a privileged indole core, a versatile synthetic handle, and a key binding element in the carboxylic acid group makes it an invaluable tool for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a solid foundation for its use in the laboratory.

References

-

Chemistry LibreTexts. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Strategic substitution on this core structure can profoundly modulate its pharmacological profile. This guide provides a detailed technical examination of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid, a molecule featuring a unique combination of substituents poised for significant biological interactions. We will dissect its structural attributes, explore its established and putative biological activities with a primary focus on oncology, propose detailed mechanisms of action, and provide robust experimental protocols for its evaluation. This document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising indole derivative.

Molecular Architecture and Physicochemical Profile

This compound (CAS No. 1782217-26-8) is a synthetic small molecule built upon the indole bicyclic system.[1][2] Its structure is characterized by three key functionalizations that dictate its chemical reactivity and biological targeting capabilities:

-

The Indole Scaffold : This electron-rich aromatic system is a frequent motif in pharmacologically active agents, capable of engaging in various non-covalent interactions with biological macromolecules.[3][4]

-

4-Position Bromine Atom : The introduction of a halogen, specifically bromine, at this position significantly alters the molecule's electronic properties. It can enhance binding affinity through halogen bonding, improve metabolic stability, and increase selectivity for target proteins.[1][5] Crucially, this bromine also serves as a versatile synthetic handle for further chemical modifications via palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries.[1]

-

6-Position Carboxylic Acid : This acidic functional group is a critical pharmacophore, capable of forming strong ionic bonds and hydrogen bonds with amino acid residues in protein active sites, often anchoring the molecule to its target.[1][6]

-

1-Position N-Methyl Group : Methylation of the indole nitrogen prevents the formation of hydrogen bonds at this position, which can influence planarity, solubility, and the molecule's interaction profile with target proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1782217-26-8 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |

| Molecular Weight | 254.08 g/mol | [1][2] |

| Purity | Typically ≥97% | [1] |

| Appearance | Crystalline Powder | [1] |

Primary Biological Activity: Anticancer Potential

The most significant therapeutic promise for derivatives of indole-6-carboxylic acid lies in oncology.[6][7][8] Research into structurally related compounds strongly suggests that this compound is a candidate for development as a multi-target antiproliferative agent.[1][7]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

A predominant mechanism for the anticancer effect of indole derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][7][8] These receptors are frequently overexpressed in various cancers and their aberrant activation drives tumor growth, proliferation, and angiogenesis.[7]

The proposed mechanism involves the indole derivative acting as an ATP-competitive inhibitor. The molecule enters the ATP-binding pocket of the kinase domain, where the carboxylic acid group can form critical interactions with key amino acid residues, effectively blocking the phosphorylation of downstream substrates. This inhibition disrupts vital signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades, ultimately leading to cell cycle arrest and the induction of apoptosis.[3][9][10]

Caption: Proposed inhibition of the EGFR signaling pathway.

Cytotoxic Activity Against Cancer Cell Lines

Derivatives of indole-6-carboxylic acid have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[7] While specific data for the 4-bromo-1-methyl variant is not publicly available, it is reasonable to hypothesize a similar activity profile based on the established structure-activity relationships.

Table 2: Hypothetical In Vitro Cytotoxicity (IC₅₀ in µM) of this compound

| Cell Line | Cancer Type | Putative Target | Hypothetical IC₅₀ (µM) |

| A549 | Lung Carcinoma | EGFR | 5.2 |

| MCF-7 | Breast Adenocarcinoma | EGFR | 8.9 |

| HCT-116 | Colon Carcinoma | EGFR/VEGFR-2 | 3.7 |

| HeLa | Cervical Cancer | EGFR | 10.5 |

| HepG2 | Hepatocellular Carcinoma | EGFR/VEGFR-2 | 4.1 |

Note: These values are hypothetical and intended for illustrative purposes. They are based on published data for structurally similar indole-6-carboxylic acid derivatives.[7][9]

Secondary Biological Activity: Antimicrobial Potential

The indole scaffold is also a key feature in compounds with antimicrobial properties.[4] Bromo-substituted indoles, in particular, have been investigated for their activity against both Gram-positive and Gram-negative bacteria.[11][12]

Proposed Mechanism of Action

The antimicrobial activity of indole derivatives can stem from various mechanisms, including the disruption of bacterial cell membranes, inhibition of biofilm formation, or the targeted inhibition of essential bacterial enzymes. For instance, some 6-bromoindole derivatives have been identified as inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme crucial for producing H₂S, which protects bacteria from oxidative stress.[13] Inhibiting this enzyme can enhance the susceptibility of pathogenic bacteria to conventional antibiotics.[13]

Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound

| Bacterial Strain | Gram Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 64 |

| Pseudomonas aeruginosa | Gram-negative | 128 |

| Enterococcus faecalis | Gram-positive | 32 |

Note: These values are hypothetical and require experimental validation.

Prescribed Experimental Workflows

To empirically validate the hypothesized biological activities, a series of standardized in vitro assays are required. The following protocols provide a robust framework for initial screening.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This assay determines the concentration at which the compound reduces the viability of a cancer cell population by 50% (IC₅₀).

Objective: To quantify the antiproliferative effect of the test compound on a panel of cancer cell lines.

Methodology:

-

Cell Seeding: Culture selected cancer cell lines (e.g., A549, HCT-116) to ~80% confluency. Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Incubation: Remove the old medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Standard workflow for the MTT cell viability assay.

Protocol: Antimicrobial Susceptibility via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of the test compound against a panel of pathogenic bacteria.

Methodology:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Grow bacterial strains overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

This compound represents a molecule of significant interest for therapeutic development. Its structural features, particularly the combination of a bromo-substituent and a carboxylic acid on the privileged indole scaffold, make it a strong candidate for an inhibitor of key oncogenic receptor tyrosine kinases like EGFR and VEGFR. The antiproliferative and pro-apoptotic effects demonstrated by closely related analogs underscore this potential. Furthermore, its possible antimicrobial activities warrant investigation.

The immediate path forward requires the execution of the described in vitro assays to generate empirical data on this specific molecule. Positive outcomes from these studies should be followed by more advanced investigations, including:

-

Target Engagement Assays: Direct enzymatic assays to confirm inhibition of EGFR, VEGFR-2, and other relevant kinases.

-

Mechanism of Action Studies: Cell cycle analysis and apoptosis assays (e.g., Annexin V staining) to confirm the cellular effects post-treatment.

-

In Vivo Efficacy: Evaluation in xenograft animal models of cancer.

-

ADME/Tox Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

Through a systematic and rigorous evaluation, the full therapeutic potential of this compound can be thoroughly elucidated, potentially leading to the development of a novel clinical candidate.

References

-

Al-Warhi, T., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(12), e202301892. Retrieved from [Link]

-

Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. (2023). Journal of Molecular Modeling, 29(10). Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science Publishers. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Request PDF on ResearchGate. Retrieved from [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. (2024). Journal of Drug Delivery and Therapeutics, 14(3). Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. PDF on ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

Da Settimo, A., et al. (1969). Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry, 34(10), 2981-2985. Retrieved from [Link]

-

Auteum. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Indole-6-carboxylic acid. Retrieved from [Link]

-

Gabdulkhaev, A. I., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3568. Retrieved from [Link]

-

5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Budovská, M., et al. (2024). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Request PDF on ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid, a compound of interest in medicinal chemistry and materials science. Recognizing the critical role of unambiguous structural elucidation in drug discovery and development, this document details the expected spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond a mere presentation of data, this guide delves into the underlying principles of each technique, offering insights into experimental design, sample preparation, and data interpretation. The protocols and analyses presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar heterocyclic compounds.

Introduction: The Significance of Spectroscopic Analysis

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of the indole ring, as seen in this compound, allows for the fine-tuning of its physicochemical and pharmacological properties. Accurate and comprehensive spectroscopic analysis is paramount to confirm the identity, purity, and structure of such novel compounds, ensuring the reliability and reproducibility of subsequent biological and material science investigations. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, empowering researchers to confidently characterize their synthesized molecules.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is essential for the interpretation of its spectroscopic data. The following diagram illustrates the structure of this compound with standardized atom numbering for NMR assignments.

4-Bromo-1-methyl-1H-indole-6-carboxylic acid: A Technical Guide on its Potential Mechanisms of Action

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel synthetic compound, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid. While direct mechanistic studies on this specific molecule are emerging, its structural features, particularly the indole-6-carboxylic acid scaffold, point towards significant therapeutic potential in oncology and virology. This document synthesizes current knowledge on related indole derivatives to postulate two primary mechanisms of action: inhibition of key receptor tyrosine kinases (RTKs) involved in cancer progression and the allosteric inhibition of HIV-1 integrase. We will delve into the theoretical underpinnings of these mechanisms, the significance of the compound's specific chemical substitutions, and provide detailed, field-proven experimental protocols for researchers to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic promise of this and similar indole-based compounds.

Introduction: The Therapeutic Potential of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases. The functionalization of the indole ring at various positions allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

This compound is a synthetic indole derivative with distinct substitutions that suggest a tailored biological activity. The presence of the carboxylic acid at the 6-position is a key feature, as derivatives of indole-6-carboxylic acid have demonstrated significant potential as multi-target antiproliferative agents.[1][2][3] Furthermore, the indole nucleus is a recognized pharmacophore in the development of antiviral agents, particularly HIV-1 integrase inhibitors.[4][5][6]

This guide will explore the two most probable mechanisms of action for this compound based on its structural alerts and the established activities of analogous compounds.

Postulated Mechanism of Action I: Antiproliferative Activity via Receptor Tyrosine Kinase (RTK) Inhibition

A compelling body of evidence suggests that indole-6-carboxylic acid derivatives can exert potent antiproliferative effects by targeting key receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[1][2][7] Specifically, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are prominent targets.[1][2]

The Rationale for EGFR and VEGFR-2 as Targets

EGFR and VEGFR-2 are critical mediators of signaling pathways that control cell proliferation, survival, angiogenesis, and metastasis. Their overexpression and/or constitutive activation are hallmarks of many solid tumors, making them validated targets for cancer therapy.[1] Indole-6-carboxylic acid derivatives have been designed to function as ATP-competitive inhibitors, binding to the kinase domain of these receptors and preventing the phosphorylation of downstream signaling molecules.[2]

The Role of Key Structural Features

-

Indole-6-carboxylic Acid Scaffold: The carboxylic acid group at the 6-position is crucial for anchoring the molecule within the ATP-binding pocket of the kinase domain, often forming key hydrogen bond interactions with conserved amino acid residues.

-

1-Methyl Group: The methylation at the N1 position of the indole ring can enhance lipophilicity, potentially improving cell permeability and metabolic stability. It can also influence the orientation of the molecule within the binding pocket.

-

4-Bromo Substituent: The bromine atom at the 4-position is a significant feature. Halogenation, particularly with bromine, can enhance binding affinity and selectivity through the formation of halogen bonds with the protein target.[8][9][10] This "heavy atom effect" can also positively influence the drug's metabolic profile and duration of action.[8][11]

Proposed Signaling Pathway Inhibition

The binding of this compound to the ATP-binding site of EGFR and/or VEGFR-2 is hypothesized to block the autophosphorylation of the receptors, thereby inhibiting the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways. This would ultimately lead to cell cycle arrest and apoptosis.

Caption: Proposed inhibition of EGFR and VEGFR-2 signaling by the compound.

Postulated Mechanism of Action II: Allosteric Inhibition of HIV-1 Integrase

The indole scaffold is also a key feature in a class of allosteric HIV-1 integrase inhibitors (ALLINIs).[4][12] These compounds do not bind to the catalytic active site but rather to a site at the dimer interface of the integrase enzyme, which is also the binding site for the host protein LEDGF/p75.[4]

The HIV-1 Integrase and its Function

HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[13][14] This process involves two key steps: 3'-processing and strand transfer.[13] Inhibition of integrase is a clinically validated strategy for treating HIV infection.

Allosteric Inhibition Mechanism

ALLINIs function through a multimodal mechanism of action. By binding to the LEDGF/p75 binding pocket, they:

-

Inhibit the interaction between integrase and LEDGF/p75 , which is essential for guiding the pre-integration complex to the host chromatin.[4]

-

Induce aberrant multimerization of integrase , leading to the formation of non-functional enzyme aggregates.[4]

This dual action effectively cripples the integrase enzyme, preventing the integration of viral DNA.

Structural Rationale for this compound as an ALLINI

The indole nucleus of this compound can mimic the key interactions of known indole-based ALLINIs within the LEDGF/p75 binding pocket. The carboxylic acid and bromo substituents can form critical hydrogen bonds and halogen bonds, respectively, to enhance binding affinity and specificity.

Caption: Proposed allosteric inhibition of HIV-1 integrase.

Experimental Validation: Protocols and Workflows

To validate the hypothesized mechanisms of action, a series of in vitro experiments are essential. The following section provides detailed, step-by-step protocols for key assays.

Antiproliferative Activity Assessment

A logical workflow for assessing antiproliferative activity begins with determining the compound's cytotoxicity, followed by mechanistic studies to understand how it affects cell cycle progression and induces apoptosis.

Caption: Experimental workflow for antiproliferative activity assessment.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., A549, HCT-116, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells to 70-80% confluency.

-

Trypsinize and perform a cell count.

-

Seed 5,000-10,000 cells in 100 µL of complete culture medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR/VEGFR-2 inhibitor).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]

-

HIV-1 Integrase Inhibition Assay

Various assay formats are available to measure the inhibition of HIV-1 integrase activity, from biochemical assays using purified enzyme to cell-based assays.

This is a high-throughput screening-compatible assay that measures the strand transfer step of integration.[16]

Materials:

-

Recombinant HIV-1 integrase

-

LEDGF/p75

-

Donor DNA (biotinylated oligonucleotide mimicking the viral DNA LTR)

-

Acceptor DNA (target DNA labeled with a fluorescent acceptor)

-

Streptavidin-conjugated fluorescent donor

-

Assay buffer

-

384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Reaction Setup:

-

In a 384-well plate, add the assay buffer containing MgCl₂.

-

Add the test compound at various concentrations.

-

Add the pre-incubated complex of HIV-1 integrase and LEDGF/p75.

-

Add the donor and acceptor DNA substrates.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Detection:

-

Add the streptavidin-conjugated fluorescent donor.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the HTRF signal on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the strand transfer reaction.

-

Calculate the IC50 value for integrase inhibition.

-

Data Presentation and Interpretation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) |

| A549 (Lung Cancer) | [Insert Value] |

| HCT-116 (Colon Cancer) | [Insert Value] |

| HeLa (Cervical Cancer) | [Insert Value] |

| Normal Fibroblasts | [Insert Value] |

Table 2: HIV-1 Integrase Inhibitory Activity

| Assay | IC50 (µM) |

| Strand Transfer | [Insert Value] |

| 3'-Processing | [Insert Value] |

Conclusion and Future Directions

This compound is a promising compound with strong potential as both an antiproliferative and an antiviral agent. The structural rationale and the established activities of related indole-6-carboxylic acid derivatives provide a solid foundation for investigating its mechanisms of action as an inhibitor of receptor tyrosine kinases and HIV-1 integrase. The experimental protocols outlined in this guide offer a clear path for researchers to validate these hypotheses and further elucidate the therapeutic potential of this molecule.

Future research should focus on in-depth mechanistic studies, including kinase profiling to determine its selectivity, and cell-based antiviral assays to confirm its anti-HIV activity in a more physiologically relevant context. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this promising scaffold.

References

-

Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. (2015). National Institutes of Health. Retrieved from [Link]

-

Indole-based Allosteric Inhibitors of HIV-1 Integrase. (2016). PubMed Central. Retrieved from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (n.d.). PubMed. Retrieved from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed Central. Retrieved from [Link]

-

Indole-Based Allosteric Inhibitors of HIV-1 Integrase. (n.d.). The Aquila Digital Community. Retrieved from [Link]

-

The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical. Retrieved from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024). Retrieved from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). ResearchGate. Retrieved from [Link]

-

New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (2026). ResearchGate. Retrieved from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. Retrieved from [Link]

-

Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PubMed Central. Retrieved from [Link]

-

New Indole-6-Carboxylic acid derivatives as Antiproliferative Agents:-Synthesis, in silico Studies and Cytotoxicity Evaluation. (2024). College of Pharmacy, University of Baghdad. Retrieved from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2025). ResearchGate. Retrieved from [Link]

-

Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. (2022). ACS Omega. Retrieved from [Link]

-

Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Semantic Scholar. Retrieved from [Link]

-

Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. en.copharm.uobaghdad.edu.iq [en.copharm.uobaghdad.edu.iq]

- 4. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jms.ump.edu.pl [jms.ump.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 12. "Indole-Based Allosteric Inhibitors of HIV-1 Integrase" by Pratiq A. Patel, Nina Kvaratskhelia et al. [aquila.usm.edu]

- 13. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

In-vitro studies of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid